全氟(氯代环戊烷)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Perfluoro(chlorocyclopentane) is a compound that belongs to the class of perfluorinated cyclopentanes, which are characterized by the replacement of hydrogen atoms with fluorine atoms in the cyclopentane ring. These compounds are of interest due to their unique chemical and physical properties, which arise from the strong carbon-fluorine bonds. The research on these compounds spans from their synthesis to their potential applications and environmental impact.

Synthesis Analysis

The synthesis of perfluorinated cyclopentanes and related compounds has been explored in several studies. For instance, the synthesis of perfluoro[2.2]paracyclophane was achieved in a 39% yield from a precursor, 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene, by reaction with Zn when heated in acetonitrile at 100 degrees Celsius . This synthesis is part of a broader effort to understand the chemistry of partially and fully fluorinated cyclophanes.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds has been studied using various techniques. A gas-phase electron diffraction study of perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene) revealed a boat conformation with independent orientations for the -CF3 groups . This study provides insight into the molecular geometry and electron distribution in perfluorinated cyclic compounds, which is essential for understanding their reactivity and interactions.

Chemical Reactions Analysis

Perfluorinated cyclopentanes can undergo a variety of chemical reactions. For example, perfluorocyclopentadiene can react thermally with bis(trimethylstannyl)acetylene to yield a Diels–Alder adduct, which upon further reactions can lead to the synthesis of perfluoronorbornadiene and perfluoronorbornene . These reactions demonstrate the versatility of perfluorinated cyclopentanes in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are influenced by the presence of fluorine atoms. For instance, perfluoro macrocycles, despite being weaker bases than their hydrocarbon analogues, are very stable and can tenaciously bind anions such as O2- and F- . The toxicity of perfluorinated compounds, such as perfluorooctane sulphonic acid (PFOS), has been studied in combination with other chlorinated chemicals, revealing complex toxicological interactions . These properties are critical for assessing the environmental impact and potential applications of perfluorinated cyclopentanes.

科学研究应用

1. 在膜技术中的应用

全氟化离子交换膜,如 Nafion,在工业化学过程和研究中有着广泛的应用。它们被用于氯碱工艺、H₂/O₂ 燃料电池、生物医学传感以及基于改性电极的其他类型的化学传感器。通过将合适的磺化表面活性剂纳入其微观结构,可以显着提高这些膜的渗透性。这种增强归因于由于存在特定表面活性剂而导致载体位点之间的分子迁移率增加,这表明迁移主要通过薄膜结构的界面区域发生 (Rábago, Noble, & Koval, 1994)。

2. 全氟大环化合物的合成和化学

全氟大环化合物,包括各种全氟冠醚和隐冠醚,是通过受控元素氟化合成的。尽管这些大环化合物比它们的烃类类似物碱性较弱,但它们表现出显着的稳定性,并且优先结合阴离子而不是阳离子。由于其独特的化学性质,它们的潜在应用跨越了不同的领域 (Lin 等人,1994)。

3. 光化学反应和衍生物

全氟衍生物,如全氟-(亚甲基环戊烷)和全氟-(1-甲基环戊烯),已通过十氟环己烯的紫外线照射合成。这些化合物表现出有趣的化学行为,例如在氟离子催化下进行加成反应和异构化。此类反应突出了它们在各种化学合成过程和研究应用中的潜在效用 (Camaggi & Gozzo, 1971)。

4. 环境和毒理学研究

对全氟辛烷磺酸 (PFOS) 和全氟辛酸 (PFOA) 等全氟化合物 (PFC) 的研究表明它们在环境中普遍存在且具有潜在毒性。研究的重点是了解它们的分布、人类接触途径以及对环境和健康的长期影响。这些研究对于制定法规和管理与全氟化合物相关的风险至关重要 (Lindstrom, Strynar, & Libelo, 2011)。

5. 氟化反应体系中的溶剂相互作用

氯仿和全氟(甲基环己烷)混合物在“氟化”双相反应中用作溶剂。已经研究了它们与不同相中溶质的相互作用,揭示了溶剂组分的选择性相互作用。此类研究为理解化学过程中的溶剂行为提供了信息 (Gerig, 2005)。

安全和危害

未来方向

Research on perfluoroalkanes is ongoing, with a focus on understanding their toxicity and developing methods for their removal from contaminated soil and water . There is also interest in the potential use of perfluoroalkanes in various applications, such as healthcare, pharmaceuticals, textile, electronics, aerospace, energy, oil, and gas .

属性

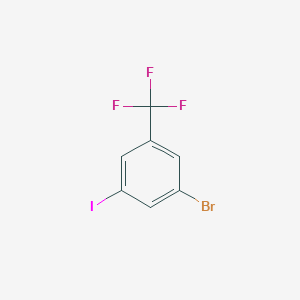

IUPAC Name |

1-chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF9/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVQKOLPIBOMHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)Cl)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456712 |

Source

|

| Record name | Chloro(nonafluoro)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro(nonafluoro)cyclopentane | |

CAS RN |

376-76-1 |

Source

|

| Record name | Chloro(nonafluoro)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)